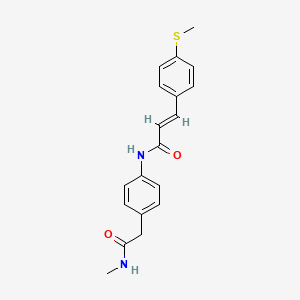

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide

Beschreibung

This compound is an acrylamide derivative featuring a methylamino-oxoethyl group at the para-position of the phenyl ring and a methylthio-substituted phenyl group conjugated to the acrylamide backbone. Its structure is characterized by an (E)-stereochemistry across the double bond, critical for maintaining spatial orientation in biological interactions. The methylamino group (N-methylamide) and methylthio (S-methyl) substituents contribute to its electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Eigenschaften

IUPAC Name |

(E)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-20-19(23)13-15-3-8-16(9-4-15)21-18(22)12-7-14-5-10-17(24-2)11-6-14/h3-12H,13H2,1-2H3,(H,20,23)(H,21,22)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPSRJAKRXKJBF-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 4-(2-(methylamino)-2-oxoethyl)aniline.

Formation of the Acrylamide Moiety: The key step involves the formation of the acrylamide moiety through a condensation reaction between the aldehyde and the aniline derivative in the presence of a base such as potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent recycling and the use of greener reagents can be implemented to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

The compound (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on existing research findings and documented case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of acrylamide have been synthesized and tested for their ability to inhibit cancer cell proliferation. These compounds often target specific pathways involved in tumor growth, making them promising candidates for further development.

Antimicrobial Properties

Research has shown that certain acrylamide derivatives possess antimicrobial activity. The presence of the methylthio group may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against a range of pathogens. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Enzyme inhibition is a critical mechanism in drug design, particularly for targeting enzymes involved in disease processes such as cancer or metabolic disorders. Studies focusing on similar compounds have demonstrated their effectiveness in inhibiting specific enzymes, thereby modulating biological pathways.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study published in ChemistrySelect explored the synthesis of acrylamide derivatives and their anticancer activities against various cancer cell lines. The results indicated that modifications to the acrylamide structure could significantly enhance cytotoxicity, with some derivatives showing IC50 values in the nanomolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on testing the antimicrobial properties of acrylamide derivatives, including those with methylthio substitutions. The study reported that specific compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

| Compound Structure | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acrylamide Derivative A | Anticancer | 0.5 | |

| Acrylamide Derivative B | Antimicrobial | 1.2 | |

| Acrylamide Derivative C | Enzyme Inhibition | 0.8 |

Table 2: Comparison of Structural Modifications

Wirkmechanismus

The mechanism of action of (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The amide and acrylamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogs include:

- Electronic Effects: The methylthio group (-SMe) in the target compound provides moderate electron-donating properties compared to electron-withdrawing groups like nitro (-NO₂) in or trifluoromethoxy (-OCF₃) in . This impacts redox stability and π-π stacking interactions .

- However, this group may enhance metabolic resistance via steric shielding of hydrolytically sensitive amide bonds .

Physicochemical Properties

- Melting Points : Target compound data are unavailable, but analogs with similar substituents show melting points ranging from 153–220°C (e.g., fluorophenyl derivatives in vs. 198–200°C for urea-containing analogs in ).

- Solubility : The methylthio group likely improves lipophilicity (logP) compared to polar substituents like hydroxy (-OH) in natural acrylamides from Lycium barbarum . However, it is less lipophilic than halogenated derivatives (e.g., 2s with logP ~3.5) .

- Spectroscopic Data : Key NMR signals for the target compound’s methylthio group would appear at δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C), distinct from methoxy (δ ~3.8 ppm, ¹H) or nitro groups (δ ~8.2 ppm, ¹H) in analogs .

Biologische Aktivität

(E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by the following structural features:

- Acrylamide moiety : A key component that contributes to its reactivity.

- Methylthio and methylamino substituents : These groups may enhance the compound's biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines.

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

- Inhibition of cell cycle progression : The compound induces G1 phase arrest in cancer cells, preventing them from entering mitosis.

- Apoptosis induction : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

-

Study on MDA-MB-231 Cells :

- Objective : To evaluate the antiproliferative effects and mechanism of action.

- Findings : Treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- : The compound shows promise as a potential therapeutic agent against breast cancer.

-

Study on HeLa Cells :

- Objective : To assess the cytotoxicity and effects on cell cycle regulation.

- Findings : The compound caused a dose-dependent inhibition of cell proliferation and induced G1 phase arrest.

- : Results suggest that this compound could be further developed for cervical cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methylthio and methylamino groups have been shown to influence potency and selectivity towards different cancer types.

Q & A

Q. What are the standard synthetic routes and optimization strategies for (E)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide?

The compound is typically synthesized via a multi-step acrylamide coupling reaction. Key steps include:

- Reaction conditions : Use of α-bromoacrylic acid in ice-cooled DMF with EDCI as a coupling agent to form the acrylamide backbone .

- Solvent systems : Mixtures of ethyl acetate and petroleum ether (3:1 v/v) for purification .

- Purification : Column chromatography (silica gel, 100–200 mesh) to isolate intermediates, followed by recrystallization for final product refinement . Optimization involves adjusting reaction temperature (e.g., 35°C for 5 hours ) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to acyl chloride ).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : and NMR verify substituent positions (e.g., methylthio group at δ 2.5 ppm in NMR) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 367.12) .

- HPLC : Retention factor (R) values (e.g., 0.58–0.86 in TLC) assess purity . Cross-validation of data across techniques minimizes structural misassignment .

Q. How are basic biological activities (e.g., antioxidant potential) evaluated for this compound?

Common assays include:

- Nitric oxide (NO) scavenging : Incubate the compound with sodium nitroprusside in phosphate buffer (pH 7.4), measure nitrite levels via Griess reagent at 546 nm .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC values compared to reference drugs) . Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) ensure reliability .

Q. What purification strategies are effective for removing synthetic byproducts?

- Gradient elution chromatography : Use silica gel with ethyl acetate/hexane gradients (10–50%) to separate acrylamide derivatives .

- Recrystallization : Ethanol/water (3:1) mixtures improve crystallinity and purity (>98%) .

- TLC monitoring : Pre-coated plates (0.25 mm thickness) track reaction progress and identify impurities .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermal stability : Differential scanning calorimetry (DSC) measures decomposition temperatures (e.g., >180°C) .

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .

- Hygroscopicity : Store in desiccators (0% humidity) and track mass changes over 30 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Synthesize analogs with modified methylthio groups (e.g., replacing with trifluoromethyl or nitro groups).

- Biological testing : Compare IC values across analogs in target assays (e.g., anti-cancer or anti-inflammatory) .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or receptors) .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

- Repeat experiments : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly controlled .

- Alternative techniques : If NMR signals overlap, use 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

- Elemental analysis : Verify empirical formulas (e.g., CHNOS) to rule out stoichiometric errors .

Q. What role can computational methods play in predicting physicochemical properties?

- LogP calculations : Predict lipophilicity using software like ACD/Percepta to optimize bioavailability .

- ADMET profiling : Simulate absorption, metabolism, and toxicity (e.g., CYP450 interactions) via platforms like SwissADME .

- Molecular dynamics : Model conformational stability in aqueous vs. lipid environments .

Q. How can the compound’s mechanism of action in nitric oxide scavenging be elucidated?

- Radical trapping : Use electron paramagnetic resonance (EPR) to detect NO radical adducts .

- Enzymatic assays : Test inhibition of iNOS (inducible nitric oxide synthase) in macrophage models .

- Gene expression analysis : qPCR or Western blotting to measure iNOS protein levels post-treatment .

Q. What interdisciplinary approaches enhance the development of derivatives with improved efficacy?

- Hybrid pharmacophores : Combine acrylamide motifs with sulfonamide or hydroxamate groups to target multiple pathways .

- High-throughput screening (HTS) : Use 96-well plate assays to rapidly test derivatives against diverse biological targets .

- Synergistic studies : Evaluate combinations with existing drugs (e.g., cisplatin) to reduce therapeutic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.